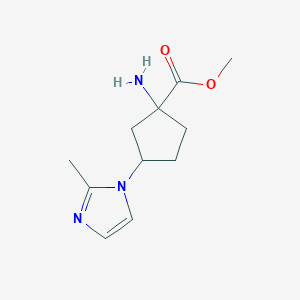

Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate

Description

Methyl 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylate is a cyclopentane-based compound featuring a 2-methylimidazole substituent and a methyl ester group. The compound has been synthesized via multistep organic reactions, including reductive amination and borane-mediated reductions, as described in European patent applications (EP 4 374 877 A2) . Analytical data for the compound include LCMS (m/z 428 [M+H]+) and HPLC retention time (0.61 minutes under SQD-FA05 conditions), indicating moderate polarity and molecular stability .

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylate |

InChI |

InChI=1S/C11H17N3O2/c1-8-13-5-6-14(8)9-3-4-11(12,7-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3 |

InChI Key |

PBNNCXJXHZMBSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2CCC(C2)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of glyoxal and ammonia to form the imidazole ring, which is then reacted with a cyclopentane derivative under appropriate conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imidazole ring to its reduced form.

Substitution: The amino group and the imidazole ring can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the cyclopentane ring or the imidazole ring.

Scientific Research Applications

Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Analysis

Physicochemical Properties

- Molecular Weight : The base compound (428 Da) is lighter than its derivatives (e.g., 540 Da), which incorporate bulkier aromatic and side-chain groups .

- Polarity : Shorter HPLC retention times (0.61 min vs. 1.11 min) correlate with reduced hydrophobicity in the parent compound compared to its analogs .

Biological Activity

Methyl 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylate (also referred to as 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylic acid) is a compound characterized by a unique structural configuration that includes a cyclopentane ring, an amino group, and a carboxylic acid group with a 2-methyl-1H-imidazol-1-yl substituent. This composition is significant for its potential biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4O |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | Methyl 1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylate |

| CAS Number | 1522570-92-8 |

Biological Activity

Research indicates that methyl 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylate exhibits several biological activities, which can be attributed to its structural features:

Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects, likely due to the imidazole moiety's ability to interact with various biological targets. The mechanism may involve disrupting bacterial cell membranes or inhibiting enzyme activity critical for bacterial survival .

Anticancer Activity : Investigations into the anticancer properties of this compound have shown promise. The imidazole ring can modulate enzyme activity involved in cancer cell proliferation and survival pathways, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects : Some studies have indicated that derivatives of imidazole compounds can exhibit neuroprotective effects, potentially making methyl 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylate a candidate for research in neurodegenerative diseases .

The biological activity of methyl 1-amino-3-(2-methyl-1H-imidazol-1-yL)cyclopentane-1-carboxylate is primarily mediated through its interactions with various molecular targets:

Enzyme Modulation : The compound's amino and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes, enhancing binding affinity and potentially inhibiting their activity.

Receptor Interaction : The imidazole ring can also interact with receptors, influencing cellular signaling pathways. This interaction is crucial for its proposed therapeutic effects in various diseases .

Case Studies

Several case studies have explored the biological applications of related compounds:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of structurally similar imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that methyl 1-amino-3-(2-methyl-1H-imidazol-1-yL)cyclopentane could have comparable effects .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that certain imidazole derivatives inhibited the growth of cancer cell lines by inducing apoptosis. These findings highlight the potential of methyl 1-amino-3-(2-methyl-1H-imidazol-1-yL)cyclopentane as a scaffold for developing novel anticancer therapies .

Comparative Analysis with Similar Compounds

The uniqueness of methyl 1-amino-3-(2-methyl-1H-imidazol-1-yL)cyclopentane lies in its cyclopentane framework combined with specific substitutions on the imidazole ring. This configuration imparts distinct steric and electronic properties which enhance its utility in medicinal chemistry.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Aminopropyl)imidazole | C7H10N4 | Longer alkyl chain compared to target compound |

| 3-(1H-Imidazol-1-Yl)propylamine | C7H10N4 | Different substitution pattern on the imidazole ring |

| 1-Amino-3-(1H-imidazol-1-Yl)cyclopentane | C10H14N4O | Lacks the methyl substitution on the imidazole ring |

Q & A

Q. What are the common synthetic routes for Methyl 1-amino-3-(2-methyl-1H-imidazol-1-yl)cyclopentane-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving reductive amination and cyclization. Key steps include:

- Dissolving intermediates (e.g., Schiff bases) in ethyl acetate or 2-butanone.

- Adding reducing agents like 5-ethyl-2-methylpyridine borane under nitrogen at 0°C–25°C to achieve selective reduction .

- Purification via silica gel column chromatography (e.g., ethyl acetate/methanol eluent) with yields up to 90% .

- Final characterization using LCMS (e.g., m/z 428 [M+H]⁺) and HPLC retention time (0.61 minutes under SQD-FA05 conditions) .

Q. How is the compound purified after synthesis?

Purification methods include:

- Liquid-liquid extraction : Using ethyl acetate and aqueous phosphate buffers to isolate the organic layer, followed by washing with saline solutions .

- Column chromatography : Silica gel with ethyl acetate/methanol gradients to remove unreacted starting materials and byproducts .

- Crystallization : Adding heptane to induce precipitation, followed by filtration to collect high-purity crystals .

Q. What analytical methods confirm the compound’s structure and purity?

- LCMS : To verify molecular weight (m/z 428–540 [M+H]⁺ depending on intermediates) .

- HPLC : Retention time analysis (e.g., 0.61–1.11 minutes under SQD/SMD-TFA05 conditions) for purity assessment .

- NMR and IR spectroscopy : For functional group identification and stereochemical confirmation (not explicitly detailed in evidence but inferred as standard practice) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

- Temperature control : Stirring at 0°C to minimize side reactions during borane reduction .

- Solvent selection : Using polar aprotic solvents (e.g., 2-butanone) to enhance reagent solubility and reaction homogeneity .

- Stoichiometric adjustments : Balancing molar ratios of reagents (e.g., pyridine hydrochloride as a catalyst) to reduce excess reagent contamination .

- Real-time monitoring : Employing TLC or inline HPLC to track reaction progress and terminate at optimal conversion .

Q. How can structural ambiguities (e.g., stereochemistry) be resolved for this compound?

- X-ray crystallography : Using programs like SHELX for crystal structure determination, especially if single crystals are obtained .

- Dynamic NMR : To study conformational exchange or diastereomerism in solution .

- Comparative spectroscopy : Aligning experimental NMR/IR data with computational predictions (DFT) for stereochemical validation .

Q. How should researchers address contradictions in synthetic data (e.g., inconsistent yields)?

- Byproduct analysis : Using high-resolution MS or preparative HPLC to isolate and identify impurities .

- Reproducibility checks : Repeating reactions under inert atmospheres (nitrogen/argon) to exclude moisture/oxygen interference .

- Reagent quality control : Ensuring borane reagents are freshly prepared to avoid decomposition-related yield drops .

Q. What mechanistic insights exist for key reactions in the compound’s synthesis?

- Reductive amination : 5-Ethyl-2-methylpyridine borane acts as a selective reducing agent, transferring hydride to imine intermediates without over-reducing the imidazole ring .

- Acid-base workup : Sodium hydroxide neutralizes excess acid post-reduction, while phosphate buffers aid in phase separation during extraction .

- Catalytic effects : Pyridine hydrochloride may stabilize transition states in cyclization steps, though explicit mechanistic studies are lacking in the evidence .

Q. How can the compound’s biological activity be studied in academic research?

While direct activity data is absent in the evidence, methodological approaches include:

- Receptor binding assays : Testing affinity for serotonin (5-HT3) or nicotinic receptors, given structural similarities to ondansetron and tropisetron .

- Enzyme inhibition studies : Screening against targets like cyclooxygenase or kinases using fluorescence-based assays .

- Cell-based models : Evaluating antimicrobial or anti-inflammatory effects in in vitro models, guided by precedents from related imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.